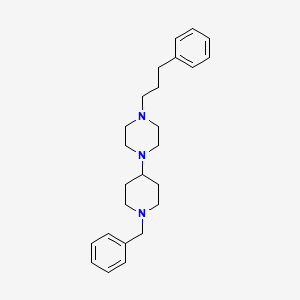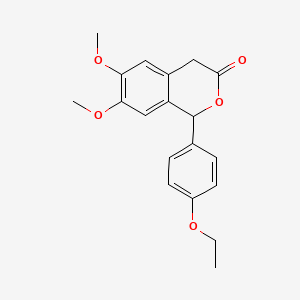
1-(4-ethoxyphenyl)-6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-ethoxyphenyl)-6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one, also known as EMDI, is a chemical compound that has been studied for its potential use in scientific research. This compound is a member of the isochromene family and has been found to have interesting properties that make it useful for a variety of applications. In
Mécanisme D'action
The mechanism of action of 1-(4-ethoxyphenyl)-6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 1-(4-ethoxyphenyl)-6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been found to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
1-(4-ethoxyphenyl)-6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that 1-(4-ethoxyphenyl)-6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to decrease the production of reactive oxygen species, which are involved in oxidative stress and cellular damage. In addition, 1-(4-ethoxyphenyl)-6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one has been found to increase the expression of certain genes involved in neuroprotection and cellular repair.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-ethoxyphenyl)-6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one in lab experiments is its relatively low toxicity. In vitro studies have shown that 1-(4-ethoxyphenyl)-6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one has a low cytotoxicity and does not cause significant cellular damage at concentrations used in experiments. However, one limitation of using 1-(4-ethoxyphenyl)-6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one is its low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for research involving 1-(4-ethoxyphenyl)-6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one. One area of interest is in the development of 1-(4-ethoxyphenyl)-6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one analogs with improved solubility and bioavailability. Another area of interest is in the study of 1-(4-ethoxyphenyl)-6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one's potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Finally, further research is needed to fully understand the mechanism of action of 1-(4-ethoxyphenyl)-6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one and its potential use in cancer treatment.
Méthodes De Synthèse
The synthesis of 1-(4-ethoxyphenyl)-6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one involves several steps. The first step is the synthesis of 4-ethoxyphenol, which is then reacted with 3,4-dimethoxybenzaldehyde to produce the intermediate 1-(4-ethoxyphenyl)-3,4-dimethoxybenzene. This intermediate is then reacted with maleic anhydride in the presence of a catalyst to produce 1-(4-ethoxyphenyl)-6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one. The overall yield of this synthesis method is approximately 50%.
Applications De Recherche Scientifique
1-(4-ethoxyphenyl)-6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one has been studied for its potential use in a variety of scientific research applications. One area of interest is in the field of cancer research. 1-(4-ethoxyphenyl)-6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one has been found to have anti-cancer properties and has been shown to inhibit the growth of cancer cells in vitro. Another area of interest is in the field of neuroscience. 1-(4-ethoxyphenyl)-6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one has been found to have neuroprotective properties and has been shown to protect against neuronal damage in vitro.
Propriétés
IUPAC Name |
1-(4-ethoxyphenyl)-6,7-dimethoxy-1,4-dihydroisochromen-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5/c1-4-23-14-7-5-12(6-8-14)19-15-11-17(22-3)16(21-2)9-13(15)10-18(20)24-19/h5-9,11,19H,4,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUSITGSPZVFAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=CC(=C(C=C3CC(=O)O2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

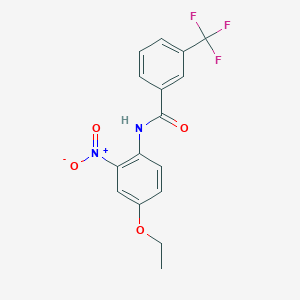
![1-(2-bromobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]piperazine](/img/structure/B5198218.png)
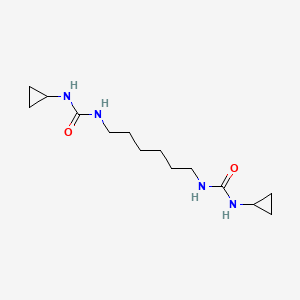
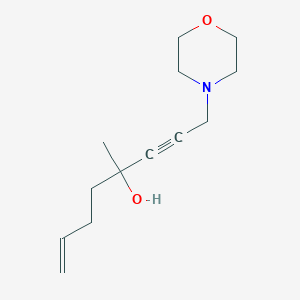
![2-[(3-methoxyphenoxy)methyl]-N-(4-methylbenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B5198238.png)
![N-(2,4-dichlorophenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B5198242.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-5-chloro-2-methoxybenzamide](/img/structure/B5198244.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(3-ethoxypropyl)acetamide](/img/structure/B5198252.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5198261.png)
![9-chloroacenaphtho[1,2-b]quinoxaline](/img/structure/B5198268.png)
![1-[3-(3-methoxyphenoxy)propoxy]-2,4-dimethylbenzene](/img/structure/B5198273.png)
![1-{3-[(4-chlorophenyl)thio]propoxy}-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B5198277.png)
![5'-(1,4-dioxaspiro[4.5]dec-2-yl)tetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxol]-6'-yl benzoate](/img/structure/B5198288.png)
